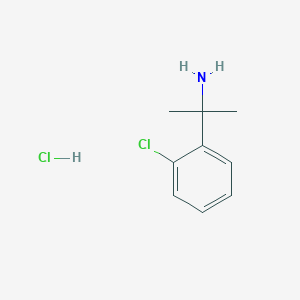
2-(2-Chlorophenyl)propan-2-amine hydrochloride
説明
2-(2-Chlorophenyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chlorophenyl)propan-2-amine hydrochloride, commonly known as Clortermine, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H14ClN·HCl
- CAS Number : 50481-48-6
- Molecular Weight : 201.68 g/mol
Clortermine acts primarily as a central nervous system stimulant, with effects similar to those of amphetamines. It is thought to function by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain, which can lead to enhanced mood and increased energy levels.
1. Antimicrobial Activity
Research has indicated that Clortermine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study evaluated its minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showing promising results:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
These findings suggest that Clortermine may be a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In a study using A549 lung adenocarcinoma cells, various derivatives of Clortermine were tested for cytotoxicity:
| Compound | Viability (%) at 100 µM |
|---|---|
| Clortermine | 78 |
| Cisplatin | 50 |
While Clortermine exhibited moderate activity, it was less effective than standard chemotherapeutic agents like cisplatin .
Case Studies
A notable case study involved the synthesis and evaluation of Clortermine derivatives for their biological activities. Researchers synthesized multiple analogs and assessed their effects on bacterial growth and cancer cell viability. The study found that certain modifications to the Clortermine structure enhanced its potency against specific pathogens and cancer cell lines .
Toxicity and Safety Profile
The safety profile of Clortermine has been assessed in several studies. It is classified as a Schedule III controlled substance due to its potential for abuse; however, toxicity studies indicate that at therapeutic doses, it exhibits low cytotoxicity towards human cells .
特性
IUPAC Name |
2-(2-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESZAZPKQAAOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















